3-Amino-4-butoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

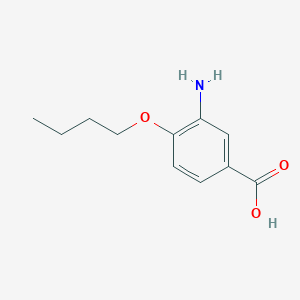

3-Amino-4-butoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and a butoxy group at the 4-position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Métodos De Preparación

The synthesis of 3-Amino-4-butoxybenzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under specific conditions to introduce the amino group at the 3-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

3-Amino-4-butoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, depending on the reducing agent used.

Substitution: The amino and butoxy groups on the benzene ring make this compound susceptible to electrophilic and nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

3-Amino-4-butoxybenzoic acid has several scientific research applications:

Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-butoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

3-Amino-4-butoxybenzoic acid can be compared with other similar compounds, such as:

4-Amino-3-butoxybenzoic acid: This isomer has the amino and butoxy groups at different positions on the benzene ring, leading to different chemical properties and reactivity.

3-Amino-4-methoxybenzoic acid: This compound has a methoxy group instead of a butoxy group, which affects its solubility and reactivity in chemical reactions.

3-Amino-4-ethoxybenzoic acid: The ethoxy group in this compound provides different steric and electronic effects compared to the butoxy group, influencing its chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

3-Amino-4-butoxybenzoic acid (ABBA) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of ABBA, examining its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a butoxy group attached to a benzoic acid backbone. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 855202-63-0 |

| Functional Groups | Amino (-NH2), Butoxy (-O-C4H9), Carboxylic Acid (-COOH) |

The mechanism of action of ABBA involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Key Interactions

- Enzyme Modulation : ABBA has been shown to modulate the activity of various enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors that regulate cellular processes, although specific receptor targets have yet to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that ABBA can scavenge free radicals, potentially reducing oxidative stress in cells .

- Antiproliferative Effects : In vitro studies have demonstrated that ABBA can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent .

- Proteasome Activation : ABBA has been linked to the activation of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis .

Comparative Studies

Comparative analyses with similar compounds provide insights into the unique properties of ABBA:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-3-butoxybenzoic acid | Isomer with different positioning of functional groups | Varies; less potent in enzyme modulation |

| 3-Amino-4-methoxybenzoic acid | Methoxy instead of butoxy group | Different solubility profiles affecting activity |

| 3-Amino-4-ethoxybenzoic acid | Ethoxy group alters sterics | Altered reactivity compared to butoxy variant |

Study on Antiproliferative Effects

A study evaluated the effects of ABBA on human cancer cell lines (Hep-G2 and A2058). Results indicated a significant reduction in cell viability at concentrations above 5 μM without notable cytotoxicity in normal fibroblasts, suggesting a selective action against cancer cells .

In Silico Studies

In silico modeling has predicted that ABBA binds effectively to cathepsins B and L, enzymes involved in protein degradation pathways. This binding is hypothesized to enhance proteostasis, especially in aging cells .

Propiedades

IUPAC Name |

3-amino-4-butoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDSDLQMPFVLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.